molecular formula C15H13BrN4O B6468084 N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640959-88-0

N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6468084
CAS No.: 2640959-88-0
M. Wt: 345.19 g/mol
InChI Key: FVGAGPYQNPPRAW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide-linked 4-bromo-3-methylphenyl moiety at position 4. Its synthesis likely involves multi-step reactions similar to those described for related imidazo[1,2-b]pyridazine derivatives, such as coupling of carboxamide precursors with substituted anilines .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-9-7-11(3-4-12(9)16)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGAGPYQNPPRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which utilizes aryl boronic acids and a palladium catalyst to form the desired arylated product . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more cost-effective catalysts and reagents can be explored to make the process economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to remove or modify certain functional groups.

    Substitution: The bromo group on the phenyl ring makes it a good candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromo group with the nucleophile.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide with selected analogs:

Compound Name Core Structure Phenyl Substituent R-Group on Core Molecular Formula Molecular Weight (g/mol) Potential Target
This compound Imidazo[1,2-b]pyridazine 4-bromo-3-methylphenyl 2-methyl C₁₇H₁₄BrN₄O 379.23 (calculated) Kinases (inferred)
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 4-chloro-2-fluorophenyl 2-cyclopropyl C₁₆H₁₂ClFN₄O 330.74 Undisclosed
3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine 4-(methylsulfinyl)phenyl 6-amine C₁₉H₁₈N₄O₃S₂ 438.56 (calculated) Antimalarial (inferred)

Key Observations :

  • Substituent Effects : The bromo-methylphenyl group in the target compound may enhance hydrophobicity compared to the chloro-fluorophenyl group in the analog from . The cyclopropyl substituent in the latter could improve metabolic stability due to steric hindrance .
  • Molecular Weight : The target compound (379.23 g/mol) falls within the acceptable range for drug-likeness, though its bromine atom increases weight compared to the chloro-fluoro analog (330.74 g/mol).
  • Functional Group Diversity : Sulfoxide/sulfone groups in ’s analog likely improve solubility but may reduce membrane permeability .
Kinase Inhibition Potential

The target compound shares structural motifs with Fyn kinase inhibitors (), where the imidazo[1,2-b]pyridazine core may act as a hinge-binding region. The bromo-methylphenyl group could enhance target affinity through hydrophobic interactions, similar to ponatinib’s halogenated aryl groups (). However, direct activity data is unavailable.

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